molecular formula C9H11N3OS2 B6142953 N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide CAS No. 757221-09-3

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6142953
CAS No.: 757221-09-3
M. Wt: 241.3 g/mol
InChI Key: HEUJMDFETFTSJN-UHFFFAOYSA-N
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Description

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with a complex structure that includes a thiazole ring, an isothiocyanate group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is to react ethylamine with thiourea to form the thiazole core, followed by the introduction of the isothiocyanate group through a reaction with chloroacetic acid. The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the isothiocyanate group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of thiazole derivatives with increased oxidation states.

  • Reduction: Reduction of the isothiocyanate group can result in thiourea derivatives.

  • Substitution: Substitution reactions can yield various substituted thiazole and isothiocyanate compounds.

Scientific Research Applications

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors.

  • Medicine: It has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:

  • Isothiocyanates: These compounds are found in cruciferous vegetables and have shown cancer prevention effects.

  • Thiazole derivatives: These compounds are known for their diverse biological activities and applications in pharmaceuticals.

Properties

IUPAC Name

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS2/c1-3-12(7(2)13)9-11-8(5-15-9)4-10-6-14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUJMDFETFTSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)CN=C=S)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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